molecular formula C9H12O2 B13809383 Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)- CAS No. 62912-32-7

Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-

Cat. No.: B13809383
CAS No.: 62912-32-7
M. Wt: 152.19 g/mol
InChI Key: FAQMUJPTADIXNH-UHFFFAOYSA-N
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Description

7-Syn-methoxymethylnorborn-5-en-2-one is a chemical compound with the molecular formula C9H12O2 It is a bicyclic compound that features a norbornene skeleton with a methoxymethyl group at the 7-position and a ketone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Syn-methoxymethylnorborn-5-en-2-one typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the norbornene skeleton. The methoxymethyl group can be introduced through subsequent functionalization reactions, such as the reaction of the norbornene derivative with methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of 7-Syn-methoxymethylnorborn-5-en-2-one may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Syn-methoxymethylnorborn-5-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxymethyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Syn-methoxymethylnorborn-5-en-2-one has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Syn-methoxymethylnorborn-5-en-2-one involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The methoxymethyl group and the ketone group play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxymethylnorborn-5-en-2-one: Similar structure but lacks the syn configuration.

    5-Norbornene-2,3-dicarboximide: Contains a norbornene skeleton with different functional groups.

    2-Phenyl-2-norbornene: Contains a phenyl group instead of a methoxymethyl group.

Uniqueness

7-Syn-methoxymethylnorborn-5-en-2-one is unique due to its specific syn configuration and the presence of both a methoxymethyl group and a ketone group. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

62912-32-7

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

7-(methoxymethyl)bicyclo[2.2.1]hept-5-en-2-one

InChI

InChI=1S/C9H12O2/c1-11-5-8-6-2-3-7(8)9(10)4-6/h2-3,6-8H,4-5H2,1H3

InChI Key

FAQMUJPTADIXNH-UHFFFAOYSA-N

Canonical SMILES

COCC1C2CC(=O)C1C=C2

Origin of Product

United States

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